molecular formula C17H24ClN5O2S B1426165 2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol CAS No. 885675-75-2

2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol

Cat. No. B1426165
M. Wt: 397.9 g/mol
InChI Key: LYYUYIXQSBTHMM-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-d]pyrimidine, which is a class of compounds known for their various chemical and biological applications . It is a morpholine-based derivative, designed and synthesized as an anti-PI3K agent . PI3K is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control .


Synthesis Analysis

The synthesis of this compound involves the nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol . The process also involves the use of reagents and conditions such as substituted aldehydes, HCl, DMF, reflux, and POCl3 .


Molecular Structure Analysis

The molecular formula of the compound is C11H12ClN3O2S . The InChI code is 1S/C11H12ClN3O2S/c12-11-13-8-5-7 (6-16)18-9 (8)10 (14-11)15-1-3-17-4-2-15/h5,16H,1-4,6H2 . The compound has a molecular weight of 285.75 g/mol .


Chemical Reactions Analysis

The compound is a part of the thieno[2,3-d]pyrimidine derivatives, which are known for their various chemical reactions . These reactions include interactions with enaminonitrile, alkynes, and α-methyl or α-methylene ketones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.75 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound also has a Rotatable Bond Count of 2 .

Scientific Research Applications

The compound “2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol” is a derivative of the heterocyclic compound pyrimidine . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . It’s an integral part of DNA and RNA and imparts diverse pharmacological properties .

  • Antitumor Activities A study has shown that certain derivatives of the thieno[3,2-d]pyrimidine structure have been screened for their cytotoxic activities against large cell lung cancer (H460), colon cancer (HT-29), and adenocarcinomic lung cancer (A549) cell lines in vitro .

  • Antibacterial Activities A new series of novel 1,3-thiazolidine pyrimidine derivatives have been developed and tested for their antibacterial activity against 14 bacterial strains, including Citrobacter sp., Escherichia coli, Klebsiella sp., Proteus mirabilis, Pseudomonas aeruginosa, S. parathyphi A, S. parathyphi B, Salmonella typhi, S. typhimurium, Shigella boydii, Shigella flexneri, Shigella sonnei, Staphylococcus aureus, and Streptococcus faecalis .

  • Antitumor Activities Certain derivatives of the thieno[3,2-d]pyrimidine structure have been screened for their cytotoxic activities against large cell lung cancer (H460), colon cancer (HT-29), and adenocarcinomic lung cancer (A549) cell lines in vitro .

  • Antibacterial Activities A new series of novel 1,3-thiazolidine pyrimidine derivatives have been developed and tested for their antibacterial activity against 14 bacterial strains, including Citrobacter sp., Escherichia coli, Klebsiella sp., Proteus mirabilis, Pseudomonas aeruginosa, S. parathyphi A, S. parathyphi B, Salmonella typhi, S. typhimurium, Shigella boydii, Shigella flexneri, Shigella sonnei, Staphylococcus aureus, and Streptococcus faecalis .

Future Directions

The compound has shown promising results as an anti-PI3K agent, especially against breast cancer cell lines . Future research could focus on optimizing this compound to serve as a new chemical entity for discovering new anticancer agents .

properties

IUPAC Name

2-[4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN5O2S/c18-17-19-14-11-13(12-22-3-1-21(2-4-22)5-8-24)26-15(14)16(20-17)23-6-9-25-10-7-23/h11,24H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYUYIXQSBTHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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